molecular formula C15H22N4OS B2684383 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide CAS No. 866142-47-4

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2684383
CAS No.: 866142-47-4
M. Wt: 306.43
InChI Key: MRYRBQFQGXEJJU-UHFFFAOYSA-N
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Description

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of 1-benzyl-4-piperidone. This intermediate can be synthesized through a one-pot reaction that enhances yield and purity

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction involves the gain of electrons, often resulting in the conversion of functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new therapeutic strategies .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(1-benzylpiperidine-4-carbonyl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-16-15(21)18-17-14(20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYRBQFQGXEJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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